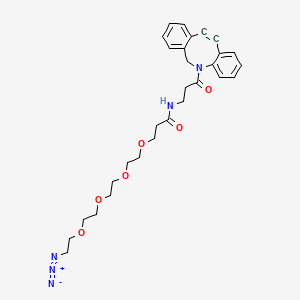

Dbco-(CH2)2-NH-peg4-CH2CH2N3

Description

DBCO-(CH2)2-NH-PEG4-CH2CH2N3 is a bifunctional reagent designed for bioorthogonal conjugation and chemical labeling. Its structure comprises three critical components:

- DBCO (Dibenzocyclooctyne): A strained alkyne that enables copper-free "click chemistry" via strain-promoted azide-alkyne cycloaddition (SPAAC) with azides .

- PEG4 (Polyethylene Glycol, 4-unit): Enhances water solubility, reduces nonspecific binding, and improves biocompatibility in biological systems .

- Terminal Azide (CH2CH2N3): Allows secondary conjugation with DBCO or other alkyne-bearing molecules, enabling orthogonal labeling strategies .

This compound is widely used in drug delivery, bioconjugation, and diagnostic applications due to its dual reactivity and biocompatibility.

Properties

Molecular Formula |

C29H35N5O6 |

|---|---|

Molecular Weight |

549.6 g/mol |

IUPAC Name |

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanamide |

InChI |

InChI=1S/C29H35N5O6/c30-33-32-14-16-38-18-20-40-22-21-39-19-17-37-15-12-28(35)31-13-11-29(36)34-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)34/h1-8H,11-23H2,(H,31,35) |

InChI Key |

VWRJOHWKUORMLG-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Dibenzocyclooctyne Core

The dibenzocyclooctyne (DBCO) core is prepared starting from dibenzosuberenone, which is commercially available:

Step 1: Formation of Dibenzosuberenone Oxime

Treat dibenzosuberenone with hydroxylamine hydrochloride in pyridine to form dibenzosuberenone oxime with about 60% yield.Step 2: Beckmann Rearrangement to Lactam

Subject the oxime to polyphosphoric acid (PPA) at 125°C for 60 minutes to induce Beckmann rearrangement, yielding dibenzo[b,f]azocin-6(5H)-one lactam with ~73% yield.Step 3: Reduction of Lactam to Dihydroazocine

Reduce the lactam using lithium aluminum hydride (LiAlH4) in anhydrous ether to obtain dihydrodibenzo[b,f]azocine with approximately 58% yield.Step 4: Formation of the Alkene Intermediate

The product is then subjected to bromination using pyridinium tribromide followed by dehydrobromination with potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) to convert the alkene to the strained alkyne, dibenzocyclooctyne, with an 88% yield.

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Dibenzosuberenone to Oxime | NH2OH·HCl, Pyridine, RT | 60 |

| 2 | Oxime to Lactam | Polyphosphoric acid, 125°C, 60 min | 73 |

| 3 | Lactam Reduction | LiAlH4, Ether, Anhydrous | 58 |

| 4 | Alkene to Alkyne (DBCO) | Pyridinium tribromide, t-BuOK, THF | 88 |

Installation of the Aminoalkyl Side Chain

The DBCO amine derivative is synthesized by coupling the DBCO core with an aminoalkyl acid chloride. For the (CH2)2-NH linker, 3-(trifluoroacetamido)propionyl chloride is used instead of the longer hexanoyl chloride, following the same synthetic sequence.

This step is typically conducted in dichloromethane (CH2Cl2) with pyridine as a base, yielding the DBCO-amine intermediate.

PEGylation and Azide Functionalization

Step 1: Coupling with PEG4 Acid

The DBCO-amine is coupled with Boc-protected PEG4 acid (Boc-NH-(CH2CH2O)4-CH2CH2CO2H) using carbodiimide chemistry (EDC) in the presence of N,N-diisopropylethylamine (DIEA) in CH2Cl2. This step yields the Boc-protected DBCO-PEG4 conjugate with about 80% yield.Step 2: Boc Deprotection

The Boc protecting group is removed by treatment with trifluoroacetic acid (TFA) in tetrahydrofuran (THF), yielding the free amine on the PEG linker with approximately 79% yield.Step 3: Introduction of the Azide Group

The terminal amine is then reacted with 2-azidoethyl reagents or converted to azide by nucleophilic substitution to install the azide group (CH2CH2N3).

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | DBCO-amine coupling with PEG4 acid | EDC, DIEA, CH2Cl2, RT | 80 |

| 2 | Boc Deprotection | TFA, THF, RT | 79 |

| 3 | Azide installation | Nucleophilic substitution or azide reagent | Variable |

Analysis of Preparation Methods

Advantages

- The synthetic route is modular, allowing variation in linker length and functional groups.

- The use of lithium aluminum hydride reduction and Beckmann rearrangement is well-established and provides good yields.

- The bromination-dehydrobromination sequence efficiently introduces the strained alkyne moiety essential for SPAAC reactivity.

- PEGylation enhances solubility and biocompatibility.

Challenges and Considerations

- Handling polyphosphoric acid and lithium aluminum hydride requires strict anhydrous and safety conditions.

- The bromination and dehydrobromination steps must be carefully controlled to avoid side reactions.

- Purification typically involves chromatography, requiring optimization for scale-up.

- Azide installation must be performed with care due to the potential hazards of azide compounds.

Summary Table of Key Reagents and Conditions

| Synthetic Step | Reagents/Conditions | Purpose |

|---|---|---|

| Oxime Formation | Hydroxylamine hydrochloride, pyridine | Convert ketone to oxime |

| Beckmann Rearrangement | Polyphosphoric acid, 125°C | Rearrange oxime to lactam |

| Lactam Reduction | Lithium aluminum hydride, anhydrous ether | Reduce lactam to amine |

| Bromination-Dehydrobromination | Pyridinium tribromide, potassium tert-butoxide, THF | Convert alkene to alkyne (DBCO) |

| Amine Coupling with PEG4 Acid | EDC, DIEA, dichloromethane | Attach PEG linker |

| Boc Deprotection | Trifluoroacetic acid, tetrahydrofuran | Remove protecting group |

| Azide Installation | Azide reagents or nucleophilic substitution | Install azide functional group |

Chemical Reactions Analysis

Types of Reactions

Dbco-(CH2)2-NH-peg4-CH2CH2N3 primarily undergoes the following types of reactions:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is the most significant reaction, where the DBCO group reacts with azides to form stable triazole linkages.

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with various electrophiles, such as carboxyl groups or activated esters.

Common Reagents and Conditions

SPAAC Reactions: These reactions are typically carried out in aqueous or organic solvents at room temperature, without the need for copper catalysts, making them biocompatible.

Substitution Reactions: These reactions often require the presence of coupling agents like DIC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP.

Major Products

Triazole Derivatives: Formed from SPAAC reactions with azides.

Amide or Ester Derivatives: Formed from substitution reactions with carboxyl or ester groups.

Scientific Research Applications

Dbco-(CH2)2-NH-peg4-CH2CH2N3 has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for Dbco-(CH2)2-NH-peg4-CH2CH2N3 involves the SPAAC reaction. The DBCO group undergoes a strain-promoted cycloaddition with azides, forming a stable triazole linkage. This reaction is highly specific and efficient, occurring under mild conditions without the need for metal catalysts . The PEG linker provides solubility and flexibility, reducing non-specific interactions and enhancing biocompatibility .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares DBCO-(CH2)2-NH-PEG4-CH2CH2N3 with structurally related compounds:

Key Findings

Reactivity and Orthogonal Labeling :

- This compound uniquely combines DBCO and azide groups, enabling two-step, copper-free conjugation (e.g., first reacting DBCO with an azide-tagged biomolecule, then using the terminal azide for secondary modifications) . This contrasts with compounds like DBCO-PEG-NH2 , which lack azide functionality and require additional crosslinkers for multi-step workflows .

PEG Length and Solubility :

- The PEG4 spacer in the target compound balances solubility and steric hindrance, outperforming shorter PEG chains (e.g., PEG2 in DBCO-NH-PEG2-CH2CH2COOH) in aqueous stability .

Functional Group Versatility :

- Carboxylic acid-terminated analogs (e.g., DBCO-NH-PEG2-CH2CH2COOH ) are ideal for covalent immobilization on amine-coated surfaces , whereas amine-terminated variants (e.g., DBCO-PEG-NH2 ) excel in NHS-based bioconjugation .

Application-Specific Design :

- The azide group in This compound is critical for applications requiring minimal cytotoxicity (e.g., live-cell labeling), as it avoids copper catalysts used in traditional azide-alkyne reactions .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Dbco-(CH2)2-NH-peg4-CH2CH2N3 in a laboratory setting?

- Methodological Answer : Synthesis requires precise control of reaction stoichiometry, solvent selection (e.g., anhydrous DMF or DMSO), and inert conditions to prevent premature azide-alkyne cycloaddition. Purification via column chromatography or HPLC is critical to isolate the product. Analytical validation using H/C NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity. Researchers should document reaction parameters (time, temperature) and compare yields against literature benchmarks .

Q. How can researchers effectively characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

| Technique | Purpose |

|---|---|

| NMR | Confirm backbone structure and PEG spacer integrity |

| HPLC | Assess purity (>95% threshold for most applications) |

| MALDI-TOF/MS | Verify molecular weight and detect impurities |

- Cross-validate results with orthogonal methods (e.g., FTIR for functional groups) and replicate analyses to ensure consistency .

Q. What strategies should be employed to optimize reaction conditions for this compound in click chemistry applications?

- Methodological Answer : Systematically vary parameters (temperature, pH, molar ratio) using a fractional factorial design to identify optimal conditions. For example:

Q. How can a literature review be structured to identify gaps in Dbco-based conjugate research?

- Methodological Answer : Use the PICO framework (Population, Intervention, Comparison, Outcome) to define search terms (e.g., "DBCO-PEG4-azide AND drug delivery"). Prioritize primary literature from PubMed and SciFinder, filtering by publication date (last 5 years) and experimental rigor. Tools like Zotero manage citations, while critical appraisal of methodologies (e.g., sample size, controls) highlights understudied areas, such as in vivo stability .

Advanced Research Questions

Q. How should researchers address contradictions in reported reaction efficiencies of this compound across studies?

- Methodological Answer : Replicate conflicting experiments under standardized conditions (pH 7.4, 25°C) while controlling variables (e.g., azide substrate purity). Apply statistical tests (ANOVA, t-tests) to compare yields. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess if discrepancies arise from methodological differences (e.g., quenching methods) or substrate variability .

Q. What advanced computational tools can model this compound interaction dynamics in biological systems?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) predict conformational stability of PEG spacers in aqueous environments. COMSOL Multiphysics models reaction-diffusion kinetics in targeted drug delivery scenarios. Validate predictions with experimental data (e.g., SPR for binding affinity) to refine parameters .

Q. How can factorial design investigate multiple variables affecting this compound conjugation efficiency?

- Methodological Answer : Implement a 2 factorial design to test variables:

Q. What methodologies validate the specificity of this compound in targeted drug delivery?

- Methodological Answer :

- In Vitro : Competitive binding assays with free azide inhibitors confirm target specificity.

- In Vivo : Use fluorescently tagged conjugates in murine models, with SPECT/CT imaging to track biodistribution.

- Controls : Include non-targeting PEG-azide analogs to isolate DBCO-specific effects. Document protocols in alignment with ARRIVE guidelines for reproducibility .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.